Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)-
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Overview
Description
Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility . This particular compound features a pyrrolidine ring substituted with dimethyl groups at positions 2 and 5, and a 4-nitro-1-naphthalenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . The reaction conditions often involve the use of transition metal catalysts and specific ligands to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as crystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring can also interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolizine: A fused bicyclic compound with a pyrrolidine ring.
Proline: An amino acid with a pyrrolidine ring in its structure.
Uniqueness
Pyrrolidine, 2,5-dimethyl-3-(4-nitro-1-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the naphthalenyl moiety enhances its potential for diverse chemical reactions and biological activities .
Properties
CAS No. |
870888-41-8 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2,5-dimethyl-3-(4-nitronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C16H18N2O2/c1-10-9-15(11(2)17-10)13-7-8-16(18(19)20)14-6-4-3-5-12(13)14/h3-8,10-11,15,17H,9H2,1-2H3 |
InChI Key |
JHWKMXGPZQYMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N1)C)C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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